Strain-Engineered Ru(IV) Charge Density in Acidic OER
The Ru@RuO₂-L core-shell electrocatalyst, featuring a Ru(IV) oxide shell with an average 6% tensile strain, achieves an overpotential of 191 mV at 10 mA cm⁻² in acidic electrolyte—89 mV lower than unstrained RuO₂ (280 mV) [1]. The specific activity is enhanced 4.2-fold and mass activity 17.7-fold compared to benchmark RuO₂, attributed to reduced *OOH adsorption energy from lowered Ru(IV) charge density [2].
Baseline: 280 mV
Δ = −89 mV (32% reduction)
| Evidence Dimension | OER Overpotential (η) at 10 mA cm⁻² |
|---|---|
| Target Compound Data | 191 mV |
| Comparator Or Baseline | Unstrained RuO₂: 280 mV |
| Quantified Difference | Δη = -89 mV (32% reduction) |
| Conditions | Acidic electrolyte, Ru@RuO₂-L core-shell nanoparticles with 6% tensile strain |
Why This Matters
A 32% reduction in overpotential translates directly to lower energy input and higher efficiency in proton exchange membrane (PEM) water electrolyzers, making strain-engineered Ru(IV) catalysts a compelling alternative to unmodified RuO₂.
- [1] Wen, Y., Yang, T., Cheng, C., Zhao, X., Liu, E., & Yang, J. (2020). Engineering Ru(IV) charge density in Ru@RuO₂ core-shell electrocatalyst via tensile strain for efficient oxygen evolution in acidic media. Chinese Journal of Catalysis, 41(8), 1161-1167. View Source
- [2] scite.ai Analysis: OER overpotential comparison of Ru@RuO₂-L vs. RuO₂. View Source
